molecular formula C21H22N4O3 B11524048 3-(cycloheptylideneamino)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(cycloheptylideneamino)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11524048
M. Wt: 378.4 g/mol
InChI Key: WTWZLIXUSAEWHQ-UHFFFAOYSA-N
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Description

3-(CYCLOHEPTYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a cycloheptylideneamino group, a nitrophenyl group, and a tetrahydroquinazolinone core

Preparation Methods

The synthesis of 3-(CYCLOHEPTYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinazolinone core, followed by the introduction of the nitrophenyl group and the cycloheptylideneamino group. Common reagents used in these reactions include amines, nitro compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

3-(CYCLOHEPTYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(CYCLOHEPTYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(CYCLOHEPTYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The tetrahydroquinazolinone core may interact with enzymes or receptors, modulating their activity. The cycloheptylideneamino group can influence the compound’s binding affinity and specificity towards its targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

3-(CYCLOHEPTYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

    3-(CYCLOHEXYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: This compound has a cyclohexylideneamino group instead of a cycloheptylideneamino group, which may affect its chemical reactivity and biological activity.

    2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Lacks the cycloheptylideneamino group, which may result in different chemical properties and applications.

    3-(CYCLOHEPTYLIDENEAMINO)-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE:

The uniqueness of 3-(CYCLOHEPTYLIDENEAMINO)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(cycloheptylideneamino)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H22N4O3/c26-21-18-12-5-6-13-19(18)22-20(15-8-7-11-17(14-15)25(27)28)24(21)23-16-9-3-1-2-4-10-16/h5-8,11-14,20,22H,1-4,9-10H2

InChI Key

WTWZLIXUSAEWHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NN2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])CC1

Origin of Product

United States

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